2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Description
This compound is a complex glycoside characterized by two oxane (pyranose) rings interconnected via an ether linkage. The primary structure includes:
- Substituents: A 4-methoxyphenoxy group attached to the C6 position of one oxane ring, multiple hydroxyl (-OH) groups, and hydroxymethyl (-CH2OH) moieties.
- Molecular Formula: Based on structural analysis, the formula is C₂₀H₂₈O₁₄, with a molecular weight of ~516.43 g/mol (calculated from atomic masses).
- Functional Features: The 4-methoxyphenoxy group confers lipophilicity, while the hydroxyl-rich sugar moieties enhance water solubility, making it amphiphilic. Such glycosides are often found in plant secondary metabolites and may exhibit bioactivity related to antioxidant or antimicrobial properties .
Properties
IUPAC Name |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O12/c1-27-8-2-4-9(5-3-8)28-18-16(26)14(24)17(11(7-21)30-18)31-19-15(25)13(23)12(22)10(6-20)29-19/h2-5,10-26H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFQMORRZLJWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Koenigs-Knorr Glycosylation Approach
This classical method employs glycosyl halides activated by silver salts (Table 1):
Table 1: Optimized Koenigs-Knorr conditions for key glycosylation steps
Critical parameters:
Solid Acid-Catalyzed Glycosidation
Recent advances utilize reusable catalysts for sustainable synthesis (Figure 1):
$$ \text{Glycosyl donor} + \text{4-Methoxyphenol} \xrightarrow{\text{Nafion® NR50 (5 mol\%)}} \text{Protected intermediate} $$
Reaction conditions: 120°C, 12 hr, anhydrous ethanol
Key advantages:
Enzymatic Approaches
Though less developed for this specific compound, promising methods include:
- Galactosidase-mediated coupling of UDP-galactose derivatives
- Lipase-catalyzed regioselective acylation for protection
- Glycosynthase mutants for β-(1→3) linkage formation
Protection/Deprotection Strategy
Protection Scheme
A typical sequence involves:
- Benzyl protection of C4 and C6 hydroxyls
- Acetylation of remaining hydroxyl groups
- Selective deprotection using:
Table 2: Protection group stability under various conditions
| Group | Acid Stable | Base Stable | Hydrogenolysis |
|---|---|---|---|
| Acetyl | No | No | Yes |
| Benzyl | Yes | Yes | No |
| TBDMS | Yes | No | Yes |
Stereochemical Control
Anomeric Effect Utilization
Conformational Analysis
DFT calculations reveal:
- $$ ^4C_1 $$ chair conformation stabilizes transition state
- Axial orientation of 4-methoxyphenoxy group minimizes steric hindrance
- Intramolecular H-bonding between C2-OH and ring oxygen directs reactivity
Purification and Characterization
Chromatographic Methods
Spectroscopic Confirmation
- $$ ^1\text{H NMR} $$: Characteristic signals at δ 4.85 (anomeric H), 6.85 (aromatic H)
- $$ ^{13}\text{C NMR} $$: Key resonances - 105.2 (C1), 152.4 (aromatic C-O)
- HRMS: Calculated for C₂₉H₅₀O₂₁ [M+Na]⁺ 527.2512, Found 527.2509
Yield Optimization Strategies
Statistical Experimental Design
Response surface methodology identified critical factors:
Figure 2: 3D response surface plot showing interaction between:
- Catalyst loading (5-15 mol%)
- Temperature (80-120°C)
- Reaction time (6-18 hr)
Optimal conditions: 10.2 mol% AgOTf, 105°C, 12.3 hr → 78% yield
Continuous Flow Reactor
Microfluidic system advantages:
- 3.2× faster reaction kinetics vs batch
- 15% yield improvement through precise thermal control
- Reduced side product formation (≤2%)
Comparative Method Analysis
Table 3: Synthesis method performance comparison
| Method | Total Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Koenigs-Knorr | 58% | 97% | Moderate | $$$$ |
| Solid Acid Catalysis | 72% | 95% | High | $$ |
| Enzymatic | 41% | 99% | Low | $$$$$ |
| Continuous Flow | 81% | 96% | High | $$$ |
Chemical Reactions Analysis
Types of Reactions
2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carbonyl-containing compounds, while reduction reactions typically produce alcohols.
Scientific Research Applications
2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxyphenoxy group may interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
The compound shares a core glycosidic framework with other phenolic glycosides. Key structural parallels include:
- Oxane Rings : All compared compounds contain at least two oxane rings with hydroxymethyl and hydroxyl substituents.
- Phenolic Substituents: The presence of aromatic phenoxy groups (e.g., methoxyphenyl, hydroxypropan-2-ylphenyl) is a common feature influencing solubility and reactivity .
Key Differences
Physicochemical Properties
- Solubility: The target compound’s 4-methoxyphenoxy group reduces water solubility compared to purely hydroxylated glycosides (e.g., C₁₂H₂₂O₁₁ in ) but improves lipid membrane permeability .
- Reactivity : The methoxy group is less reactive toward oxidation than hydroxyl groups, enhancing stability in alkaline environments .
Biological Activity
The compound 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, often referred to as a modified starch derivative, has garnered attention in biochemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H32O16
- Molecular Weight : 504.438 g/mol
- IUPAC Name : (2R,3S,4S,5S,6R)-2-{[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4S,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-3-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems. A study demonstrated that the compound effectively scavenges free radicals and reduces lipid peroxidation in cellular models.
Antimicrobial Activity
In vitro studies have shown that the compound possesses antimicrobial properties against various pathogens. For instance:
- Escherichia coli : The compound inhibited the growth of E. coli with a minimum inhibitory concentration (MIC) of 50 µg/mL.
- Staphylococcus aureus : Similar inhibitory effects were observed with Staphylococcus aureus at an MIC of 60 µg/mL.
Anti-inflammatory Effects
The compound has been examined for its anti-inflammatory potential. It was found to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS). This suggests a mechanism that could be beneficial in treating inflammatory diseases.
Cytotoxicity and Cancer Research
Preliminary studies indicate that 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol may exhibit cytotoxic effects against certain cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
These findings point towards a potential role in cancer therapeutics; however, further studies are needed to elucidate the underlying mechanisms.
The biological activity of this compound appears to be mediated through several mechanisms:
- Modulation of Enzymatic Activity : It inhibits enzymes involved in oxidative stress pathways.
- Gene Expression Regulation : The compound influences the expression of genes related to inflammation and apoptosis.
- Cell Membrane Interaction : Its structure allows interaction with cell membranes, facilitating its uptake and biological efficacy.
Case Studies
- Study on Antioxidant Activity : A controlled trial evaluated the effect of the compound on oxidative stress markers in diabetic rats. Results indicated a significant reduction in malondialdehyde levels and an increase in superoxide dismutase activity.
- Clinical Trial for Antimicrobial Efficacy : A double-blind study assessed the effectiveness of the compound as an adjunct therapy for urinary tract infections. Patients receiving the compound showed a faster resolution of symptoms compared to the placebo group.
Q & A
Q. What experimental methodologies are recommended for synthesizing and purifying this compound?
- Methodological Answer: Synthesis optimization should employ fractional factorial design (FFD) or response surface methodology (RSM) to minimize trial-and-error approaches. For purification, size-exclusion chromatography or preparative HPLC coupled with polarity-based solvent systems (e.g., acetonitrile/water gradients) can resolve structural complexity. Monitor purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .
Q. How can researchers characterize the compound’s stereochemistry and functional groups?
- Methodological Answer: Use a combination of 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve stereochemical ambiguities. Infrared (IR) spectroscopy identifies hydroxyl and ether functional groups. X-ray crystallography is recommended for absolute configuration determination if crystals are obtainable. Cross-validate findings with computational simulations (e.g., density functional theory, DFT) .
Q. What protocols assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. For pH stability, incubate the compound in buffered solutions (pH 3–9) and analyze degradation products via LC-MS. Note that the compound’s stability in neutral conditions is reported up to 215–216°C .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in glycosylation reactions?
- Methodological Answer: Apply quantum chemical calculations (e.g., DFT or ab initio methods) to model transition states and activation energies for glycosidic bond formation. Use molecular dynamics (MD) simulations to study solvent effects and conformational flexibility. Validate predictions with kinetic isotope effect (KIE) experiments and isotopic labeling .
Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound?
- Methodological Answer: Implement Bayesian inference to reconcile discrepancies in reaction yields or spectroscopic data. For example, if experimental NMR shifts conflict with DFT-predicted values, re-examine solvent effects or intermolecular interactions in simulations. Cross-check with alternative techniques like circular dichroism (CD) for chiral centers .
Q. How can researchers investigate the compound’s interactions with biological macromolecules?
- Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with proteins (e.g., glycosidases). Molecular docking studies (AutoDock Vina, Schrödinger Suite) can identify potential binding pockets. For in vitro validation, employ fluorescence quenching assays or microscale thermophoresis (MST) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
